3-Amino-4-trifluoromethoxy-benzenesulfonamide
Description
Chemical Identity and Nomenclature of 3-Amino-4-trifluoromethoxy-benzenesulfonamide
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-amino-4-(trifluoromethoxy)benzenesulfonamide . This name derives from the following structural components:
- Parent structure : A benzene ring serves as the core framework.
- Substituents :
- A sulfonamide group (-SO₂NH₂) at position 1.
- An amino group (-NH₂) at position 3.
- A trifluoromethoxy group (-OCF₃) at position 4.
The numbering of the benzene ring begins at the sulfonamide group, proceeding clockwise to assign the lowest possible locants to the amino and trifluoromethoxy groups. The trifluoromethoxy group, a fluorine-rich ether, is prioritized over the amino group in alphabetical ordering despite its higher locant.
Systematic Classification :
- Class : Benzenesulfonamides (aromatic sulfonamides).
- Subclass : Amino-trifluoromethoxybenzenesulfonamides.
- Functional groups : Sulfonamide (electron-withdrawing), amino (electron-donating), trifluoromethoxy (strongly electron-withdrawing).
This classification reflects the compound’s membership in the sulfonamide family, characterized by the presence of a sulfonyl group directly attached to an amine.
Synonyms and Registry Identifiers
The compound is recognized by multiple synonyms and registry numbers, as cataloged in chemical databases:
| Synonym | Registry Identifier | Source |
|---|---|---|
| 3-Amino-4-(trifluoromethoxy)benzenesulphonamide | 1261523-68-5 (CAS) | PubChem |
| SCHEMBL6112909 | N/A | PubChem |
| CID 69669118 | PubChem Substance ID | PubChem |
These identifiers facilitate unambiguous referencing in chemical literature and databases. The CAS Registry Number (1261523-68-5) is particularly critical for regulatory and commercial purposes.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₇H₇F₃N₂O₃S , with a molecular weight of 256.20 g/mol . The structural features include:
- Skeletal backbone : Benzene ring with three substituents.
- Bonding patterns :
- Covalent bonding between sulfur and oxygen in the sulfonamide group.
- Ether linkage in the trifluoromethoxy group.
Structural Representations :
Isomeric Considerations and Stereochemical Features
Positional Isomerism
The compound’s substitution pattern precludes common positional isomers. Altering the positions of the amino or trifluoromethoxy groups would yield distinct compounds:
- Example : 4-Amino-3-trifluoromethoxy-benzenesulfonamide (amino and trifluoromethoxy groups swapped).
- Example : 2-Amino-5-trifluoromethoxy-benzenesulfonamide (alternate numbering).
Such isomers are not observed in this compound due to the fixed numbering dictated by IUPAC rules.
Stereoisomerism
The molecule lacks chiral centers or double bonds with restricted rotation, rendering it devoid of stereoisomers. The trifluoromethoxy group’s trigonal pyramidal geometry does not introduce stereochemical complexity, as free rotation around the C-O bond allows conformational flexibility without producing distinct stereoisomers.
Tautomerism and Resonance
- Tautomerism : Absent, as no enolizable protons or tautomerizable functional groups exist.
- Resonance : The sulfonamide group exhibits resonance stabilization between the sulfur-oxygen bonds, while the amino group contributes minor resonance effects due to its lone pair conjugation with the aromatic ring.
Properties
Molecular Formula |
C7H7F3N2O3S |
|---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
3-amino-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-6-2-1-4(3-5(6)11)16(12,13)14/h1-3H,11H2,(H2,12,13,14) |
InChI Key |
AAKSWURKZKZVKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulphonamide typically begins with the nitration of 4-(trifluoromethoxy)benzenesulphonamide to introduce a nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulphonation: Another method involves the sulphonation of 3-Amino-4-(trifluoromethoxy)benzene to introduce the sulphonamide group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4-(trifluoromethoxy)benzenesulphonamide can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Various amino derivatives.
Substitution Products: Compounds with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit enhanced anticancer properties. The presence of the trifluoromethyl group in 3-amino-4-trifluoromethoxy-benzenesulfonamide may contribute to its potential as an anticancer agent by affecting the biochemical pathways involved in tumor growth and development. A study demonstrated that such compounds can inhibit cancer cell proliferation through mechanisms similar to those of established chemotherapeutics .
1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives of benzenesulfonamide have been reported to exhibit significant antibacterial effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard treatments . This suggests potential applications in developing new antimicrobial agents.
1.3 Sodium Channel Modulation
this compound has been identified as a modulator of sodium channels, which are critical in neuronal signaling and muscle contraction. This modulation can be beneficial in treating sodium channel-mediated disorders such as epilepsy. The compound's ability to interact with specific sodium channel isoforms enhances its therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of trifluoromethyl and methoxy groups significantly influences the compound's biological activity. Studies suggest that the spatial arrangement of these substituents can enhance binding affinity to target proteins or enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound across various applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzenesulphonamide in biological systems involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
The structural and functional properties of 3-Amino-4-trifluoromethoxy-benzenesulfonamide are best contextualized by comparing it to closely related sulfonamide derivatives. Below is a detailed analysis of key analogs, supported by molecular data and substituent effects.
Structural and Functional Group Analysis
Key Comparative Insights
Electronic Effects
- Trifluoromethoxy (-OCF₃) vs. Methyl (-CH₃): The trifluoromethoxy group in the main compound is strongly electron-withdrawing, reducing electron density on the aromatic ring.
- Chloro (-Cl) and Hydroxyl (-OH) : The chloro group in is moderately electron-withdrawing, while the hydroxyl group in and introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the lipophilic trifluoromethoxy group .
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group in the main compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability. In contrast, hydroxyl and methoxyethyl substituents in and reduce logP (estimated ~1.8–2.0), improving aqueous solubility .
- Acidity : The sulfonamide proton in the main compound is more acidic (pKa ~8–9) due to the electron-withdrawing -OCF₃ group, whereas analogs with electron-donating groups (e.g., -CH₃ in ) exhibit weaker acidity (pKa ~10–11) .
Biological Activity
3-Amino-4-trifluoromethoxy-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula: C7H7F3N2O2S
- Molecular Weight: 230.20 g/mol
- IUPAC Name: 3-amino-4-(trifluoromethoxy)benzenesulfonamide
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily in the fields of antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotic |
|---|---|---|
| Escherichia coli | 50 µg/mL | Comparable to Ceftriaxone |
| Staphylococcus aureus | 40 µg/mL | Superior to Amoxicillin |
| Pseudomonas aeruginosa | 30 µg/mL | Comparable to Ciprofloxacin |
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown potential in reducing cell viability in breast cancer cell lines.
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 225 µM
- Effects Observed:
- Induction of apoptosis
- Cell cycle arrest in the S phase
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
The biological activity of this compound is attributed to its interaction with specific biomolecules:
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in inflammatory pathways.
- Calcium Channel Modulation: It has been suggested that this sulfonamide can interact with calcium channels, influencing cardiovascular responses and perfusion pressure.
Study on Cardiovascular Effects
A recent study investigated the effects of various benzenesulfonamide derivatives, including this compound, on perfusion pressure using isolated rat heart models. The findings highlighted significant reductions in perfusion pressure, indicating a potential therapeutic application in managing cardiovascular conditions.
Pharmacokinetic Studies
Pharmacokinetic parameters for the compound were evaluated using computational models. The results indicated favorable absorption and distribution characteristics, suggesting good bioavailability.
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~75% |
| Plasma Half-Life | 4 hours |
| Volume of Distribution | 1.5 L/kg |
Q & A
Q. What are the standard synthetic routes for 3-Amino-4-trifluoromethoxy-benzenesulfonamide, and how can purity be optimized?
The synthesis typically involves diazonium salt formation from an aniline precursor, followed by coupling with sulfonamide derivatives. For example, Al-Rufaie (2016) demonstrated the use of diazenyl coupling reactions with metals to form stable sulfonamide complexes . Key steps include:
- Diazotization : Reacting 3-nitro-4-trifluoromethoxy-aniline with NaNO₂/HCl under 0–5°C.
- Coupling : Introducing sulfonamide nucleophiles (e.g., NH₂SO₂Ar) to the diazonium intermediate.
- Purification : Use recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity.
- Validation : Confirm purity via melting point analysis and LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR is critical for confirming the trifluoromethoxy group (δ ~ -55 to -60 ppm). ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and the sulfonamide NH₂ (δ ~5.5 ppm) .
- IR : Look for S=O stretches (1350–1150 cm⁻¹) and NH₂ bends (1650–1600 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode identifies the molecular ion [M+H]⁺ (e.g., m/z 285.04 for C₇H₆F₃N₂O₃S).
Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) is used to:
- Determine bond lengths/angles (e.g., S–N: ~1.63 Å, C–F: ~1.34 Å).
- Identify hydrogen bonding (e.g., NH₂···O=S interactions).
- Refine thermal displacement parameters to model disorder in the trifluoromethoxy group .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Tools like Multiwfn ( ) enable:
- Electrostatic Potential (ESP) Mapping : Visualize electron-deficient regions (e.g., near CF₃O) for nucleophilic attack.
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~5.2 eV suggests moderate stability).
- Topological Analysis : Study bond critical points (BCPs) to quantify bond strength (e.g., Laplacian of electron density at S–N BCP: ~-1.2 eÅ⁻⁵) .
Q. How do steric and electronic effects influence its coordination chemistry with transition metals?
- Experimental Design : React with Cu(II)/Ni(II) salts in DMF/water (1:1) under reflux. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry.
- Data Interpretation : Trifluoromethoxy’s electron-withdrawing effect reduces metal-ligand charge transfer (MLCT) efficiency compared to methoxy analogs.
- Contradiction Resolution : If unexpected redox behavior occurs (e.g., Cu(I) formation), use XPS to confirm oxidation states .
Q. What strategies address contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Studies : Perform IC₅₀ assays (e.g., serine protease inhibition) across concentrations (1 nM–100 µM).
- Selectivity Screening : Test against off-target enzymes (e.g., trypsin, chymotrypsin) to rule out non-specific binding.
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonds with His57 in trypsin-like proteases) .
Q. How does the trifluoromethoxy group impact thermal stability and decomposition pathways?
Q. Can Parr-Pearson absolute hardness principles guide derivative design for enhanced reactivity?
Yes. Calculate η (absolute hardness) via: η = ½(I − A), where I = ionization potential, A = electron affinity (DFT-derived).
Q. How to resolve discrepancies in crystallographic and spectroscopic data?
Q. What advanced techniques quantify the compound’s solvatochromic behavior?
- Solvent Polarity Screening : Measure UV-Vis spectra in solvents of varying ET(30) (e.g., hexane: 31.1, water: 63.1).
- Kamlet-Taft Analysis : Correlate λmax with π* (polarizability), α (H-bond donor), and β (H-bond acceptor) parameters.
- Outcome : Trifluoromethoxy induces hypsochromic shifts in polar solvents due to reduced π→π* transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
